molecular formula C12H9N3O B15017376 2,2-Dicyano-3-phenylcyclopropane-1-carboxamide

2,2-Dicyano-3-phenylcyclopropane-1-carboxamide

Cat. No.: B15017376
M. Wt: 211.22 g/mol
InChI Key: RRTNUKSUIMWGRX-ZJUUUORDSA-N
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Description

2,2-Dicyano-3-phenylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C12H9N3O It is characterized by a cyclopropane ring substituted with phenyl, dicyano, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyano-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of phenylacetonitrile derivatives. One common method includes the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by the conversion of the cyano group to a carboxamide group using concentrated hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyano-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The phenyl and cyano groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2,2-Dicyano-3-phenylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dicyano-3-phenylcyclopropane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound’s derivatives have shown effective inhibition of the proliferation of certain cancer cell lines, such as U937, a human myeloid leukemia cell line . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationships suggest it may interfere with cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dicyano-3-phenylcyclopropane-1-carboxylic acid
  • 2,2-Dicyano-3-phenylcyclopropane-1-methyl ester
  • 2,2-Dicyano-3-phenylcyclopropane-1-amine

Uniqueness

2,2-Dicyano-3-phenylcyclopropane-1-carboxamide stands out due to its combination of a cyclopropane ring with phenyl, dicyano, and carboxamide groups. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

(1R,3S)-2,2-dicyano-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16)/t9-,10+/m1/s1

InChI Key

RRTNUKSUIMWGRX-ZJUUUORDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(C#N)C#N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N

Origin of Product

United States

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